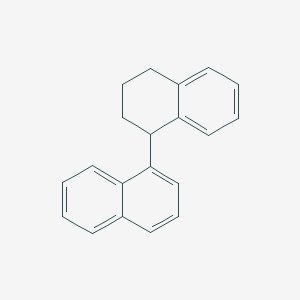
1,2,3,4-Tetrahydro-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,1’-binaphthalene is an organic compound with the molecular formula C20H18 It is a derivative of naphthalene, where the naphthalene ring system is partially hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,1’-binaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-1,1’-binaphthalene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones and other oxygenated derivatives.
Reduction: Leads to more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,1’-binaphthalene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A closely related compound with similar structural features but different reactivity and applications.
1,2,3,4-Tetraphenylnaphthalene: Another derivative with distinct properties and uses
Uniqueness: 1,2,3,4-Tetrahydro-1,1’-binaphthalene is unique due to its partially hydrogenated structure, which imparts specific chemical and physical properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from fully aromatic or fully saturated analogs .
Propiedades
Número CAS |
199128-30-8 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2 |
Clave InChI |
XIBLJLTUROSMKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


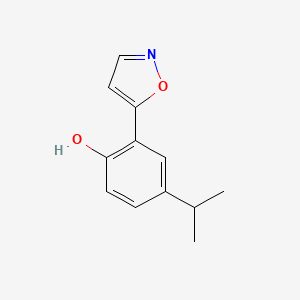

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)

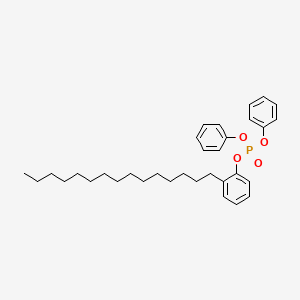
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

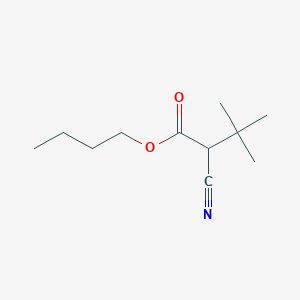
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
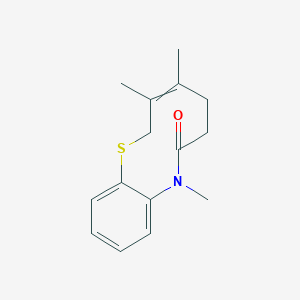
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
